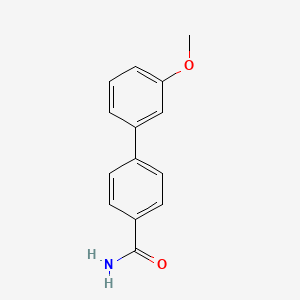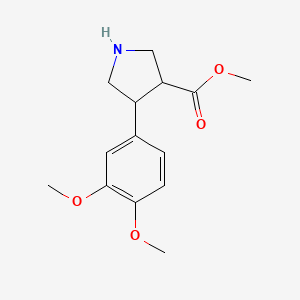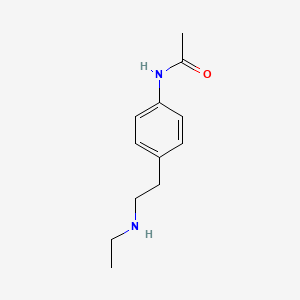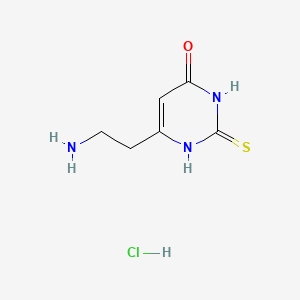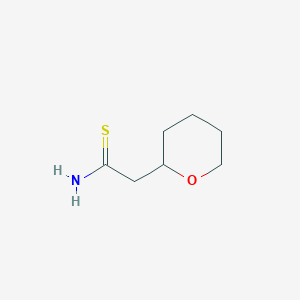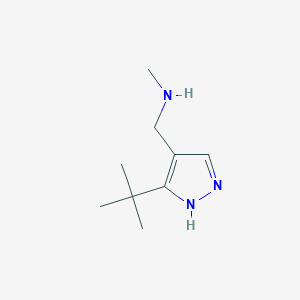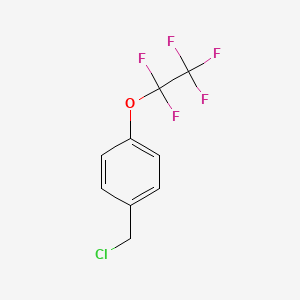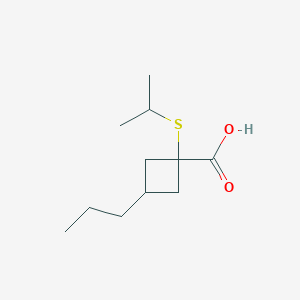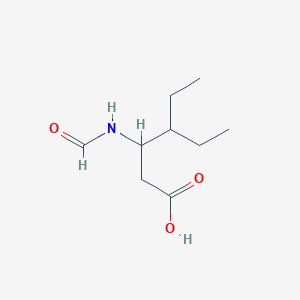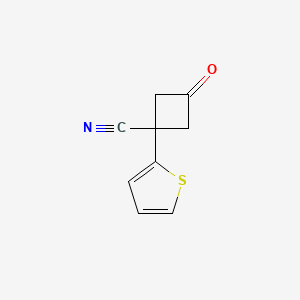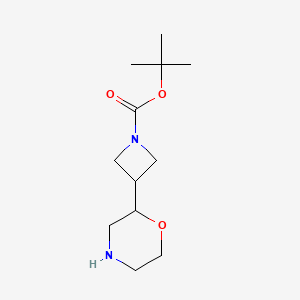
Tert-butyl 3-(morpholin-2-YL)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(morpholin-2-YL)azetidine-1-carboxylate: is a chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.32 g/mol It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(morpholin-2-YL)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with morpholine under specific conditions. One common method involves the use of tert-butyl 3-oxoazetidine-1-carboxylate as a starting material, which is then reacted with morpholine in the presence of a base such as sodium hydride .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl 3-(morpholin-2-YL)azetidine-1-carboxylate can undergo substitution reactions where the morpholine ring can be replaced or modified by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Bases: Sodium hydride, potassium carbonate.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various azetidine derivatives with different functional groups.
Scientific Research Applications
Chemistry: Tert-butyl 3-(morpholin-2-YL)azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a precursor for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications in this area are still being explored and developed.
Mechanism of Action
The mechanism of action of tert-butyl 3-(morpholin-2-YL)azetidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
- Tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate
- Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate
- Tert-butyl 3-[(morpholin-4-yl)methyl]azetidine-1-carboxylate
Comparison: Tert-butyl 3-(morpholin-2-YL)azetidine-1-carboxylate is unique due to the position of the morpholine ring on the azetidine structure. This positional difference can significantly impact the compound’s reactivity and interactions with other molecules. Compared to its analogs, it may exhibit distinct chemical and biological properties, making it a valuable compound for specific applications .
Properties
CAS No. |
2166686-76-4 |
|---|---|
Molecular Formula |
C12H22N2O3 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl 3-morpholin-2-ylazetidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-7-9(8-14)10-6-13-4-5-16-10/h9-10,13H,4-8H2,1-3H3 |
InChI Key |
ZVIKEXNCEVBMAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CNCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Fluorobenzo[d]isoxazole](/img/structure/B13619512.png)
